4-(azepan-1-ylsulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-(azepan-1-ylsulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
The synthesis of 4-(azepan-1-ylsulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide involves multiple steps, starting with the preparation of the core benzamide structure. The synthetic route typically includes:
Formation of the Benzamide Core: This involves the reaction of an appropriate amine with a benzoyl chloride derivative under basic conditions.
Introduction of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving a thioamide and a haloketone.
Attachment of the Azepane Ring: The azepane ring is attached via a nucleophilic substitution reaction, where the sulfonyl chloride reacts with an azepane derivative.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-(azepan-1-ylsulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiazole rings, often using halogenated derivatives and strong nucleophiles.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents onto the aromatic rings.
Scientific Research Applications
4-(azepan-1-ylsulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound is studied for its potential as a biochemical probe, helping to elucidate biological pathways and interactions.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological targets is required.
Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to downstream effects in biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-(azepan-1-ylsulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide include:
4-(azepan-1-ylsulfonyl)aniline: This compound shares the azepane and sulfonyl groups but lacks the thiazole and dimethoxyphenyl substituents.
N-(4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl)benzamide: This compound contains the thiazole and dimethoxyphenyl groups but lacks the azepane and sulfonyl groups.
4-(azepan-1-ylsulfonyl)phenyl derivatives: These compounds have variations in the substituents on the phenyl ring, affecting their chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity not found in the individual components or simpler analogs.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S2/c1-31-18-9-12-20(22(15-18)32-2)21-16-33-24(25-21)26-23(28)17-7-10-19(11-8-17)34(29,30)27-13-5-3-4-6-14-27/h7-12,15-16H,3-6,13-14H2,1-2H3,(H,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXGPIARYXOWFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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